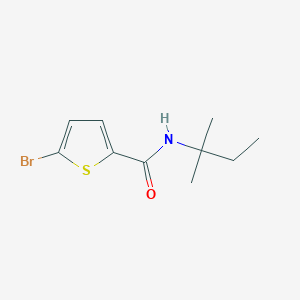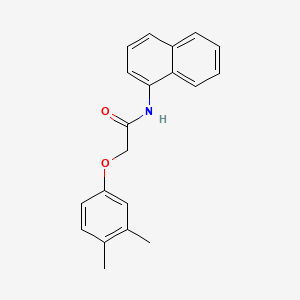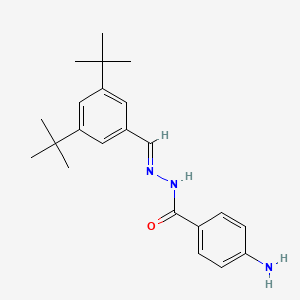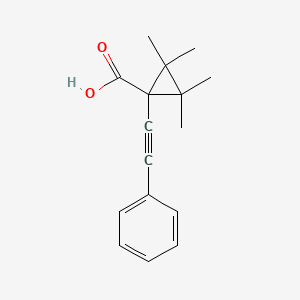
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide, also known as CPPMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPPMF is classified as a furan derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide is not fully understood. However, it has been suggested that 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide may exert its effects by modulating the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to reduce the expression of cyclooxygenase-2. In addition, 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to reduce the excitability of sensory neurons, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for its molecular targets. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide is also relatively stable and can be easily synthesized. However, 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has some limitations for use in lab experiments. It has poor solubility in water, which may limit its use in certain experimental settings. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide also has low bioavailability, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide. One potential direction is the investigation of its effects on other ion channels and receptors. Another potential direction is the optimization of its pharmacokinetic properties to increase its bioavailability. Additionally, the investigation of its effects in other disease models, such as autoimmune diseases, may provide further insight into its potential therapeutic applications. Finally, the development of more efficient synthesis methods may facilitate its use in future research.
Métodos De Síntesis
The synthesis of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been accomplished using various methods, including the reaction of 3-chlorobenzoyl chloride with 3-methylphenylamine followed by cyclization with furfurylamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 3-methylphenylamine followed by cyclization with furfural. The yield of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been used in various scientific research applications, including the study of neuropathic pain, cancer, and inflammation. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-4-2-7-15(10-12)20-18(21)17-9-8-16(22-17)13-5-3-6-14(19)11-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIQVLYHDRXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)


